

Potential off-target effects of JTE-151

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Compound of Interest

Compound Name: JTE-151

Cat. No.: B12385005

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JTE-151 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **JTE-151**, a potent and selective ROR γ antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of **JTE-151**?

JTE-151 is a highly selective antagonist of the Retinoid-related orphan receptor-gamma (ROR γ). It effectively inhibits the transcriptional activity of ROR γ , which in turn suppresses the differentiation and activation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17.^{[1][2]}

Extensive selectivity profiling has demonstrated that **JTE-151** has negligible activity against other nuclear receptors.

Q2: Has the kinase selectivity of **JTE-151** been profiled?

While comprehensive kinase profiling data for **JTE-151** is not extensively available in the public domain, a study on a different ROR γ antagonist, BI 730357, indicated no off-target activity in typical screening panels of receptors and kinases.^[3] Another ROR γ antagonist, SHR168442, was evaluated against the SAFETYscan47 panel to assess off-target activities.^[4]

Given the lack of a publicly available, comprehensive kinome scan for **JTE-151**, researchers should be aware of the theoretical potential for off-target kinase interactions, a common characteristic of small molecule inhibitors. If off-target kinase activity is a significant concern for a specific experimental context, it is recommended to perform a kinase profiling assay.

Q3: What are the known non-kinase off-target effects of **JTE-151**?

Preclinical safety evaluations have identified a slight hERG liability with an IC₅₀ of 7.4 μM and weak direct inhibition of the cytochrome P450 enzyme CYP2C8 (IC₅₀ = 6.8 μM). However, IC₅₀ values for other common CYP enzymes were greater than 10 μM. Importantly, a Phase I clinical trial in healthy volunteers with single doses ranging from 30 to 1,600 mg showed no severe adverse events.

Q4: How does **JTE-151**'s selectivity for RORγ compare to other ROR isoforms?

JTE-151 exhibits high selectivity for RORγ over other ROR isoforms, namely RORα and RORβ. Studies have shown that **JTE-151** had no effect on the transcriptional activity of RORα and RORβ.^[1]

Q5: My experimental results suggest potential off-target effects. What troubleshooting steps can I take?

If you suspect off-target effects in your experiments, consider the following troubleshooting steps:

- **Titrate JTE-151 Concentration:** Use the lowest effective concentration of **JTE-151** to minimize the potential for off-target activity.
- **Use Control Compounds:** Include a structurally unrelated RORγ antagonist as a control to determine if the observed effect is specific to RORγ inhibition.
- **Rescue Experiments:** If possible, perform a rescue experiment by overexpressing a constitutively active form of RORγ to see if it reverses the observed phenotype.
- **Orthogonal Approaches:** Utilize alternative methods to inhibit the RORγ pathway, such as siRNA or shRNA, to confirm that the observed effect is on-target.

- Kinase Profiling: If kinase inhibition is suspected, perform a broad-spectrum kinase panel assay to identify any potential off-target kinases.

Data Presentation

Table 1: Summary of **JTE-151** In Vitro Activity and Selectivity

Target	Assay Type	Species	IC50	Reference
ROR γ	Luciferase Reporter	Human, Mouse, Rat	~30 nmol/L	[1]
ROR γ	Th17 Differentiation	Mouse	32.4 \pm 3.0 nmol/L	[1]
ROR α	Luciferase Reporter	Human	>8 μ mol/L	[5]
ROR β	Luciferase Reporter	Human	>8 μ mol/L	[5]
15 Other Nuclear Receptors	Luciferase Reporter	Various	>8 μ mol/L	[5]
hERG	Not Specified	Human	7.4 μ M	
CYP2C8	Not Specified	Human	6.8 μ M	
Other CYPs	Not Specified	Human	>10 μ M	

Experimental Protocols

1. Luciferase Reporter Gene Assay for ROR γ Activity

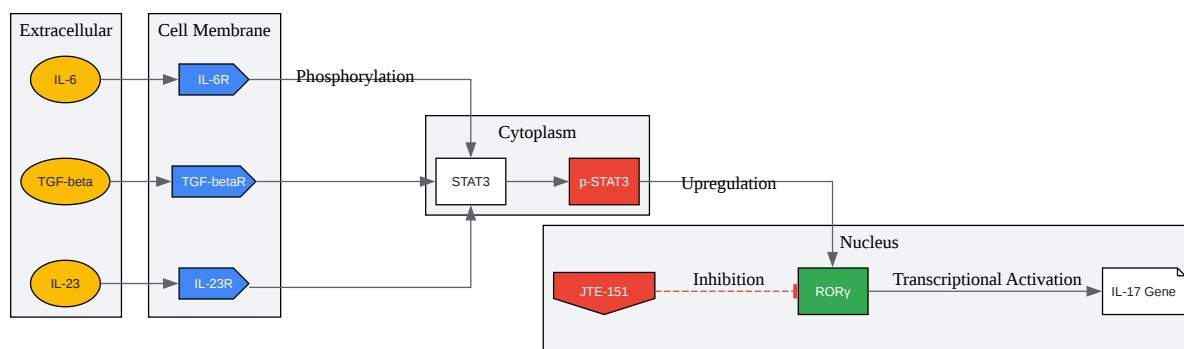
- Objective: To measure the ability of **JTE-151** to inhibit ROR γ -mediated gene transcription.
- Methodology:
 - Cells (e.g., HEK293T) are co-transfected with two plasmids:

- An expression vector for the ROR γ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
- A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- Transfected cells are then treated with varying concentrations of **JTE-151** or a vehicle control.
- After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
- The IC₅₀ value is calculated as the concentration of **JTE-151** that causes a 50% reduction in luciferase activity.

2. In Vitro Th17 Cell Differentiation Assay

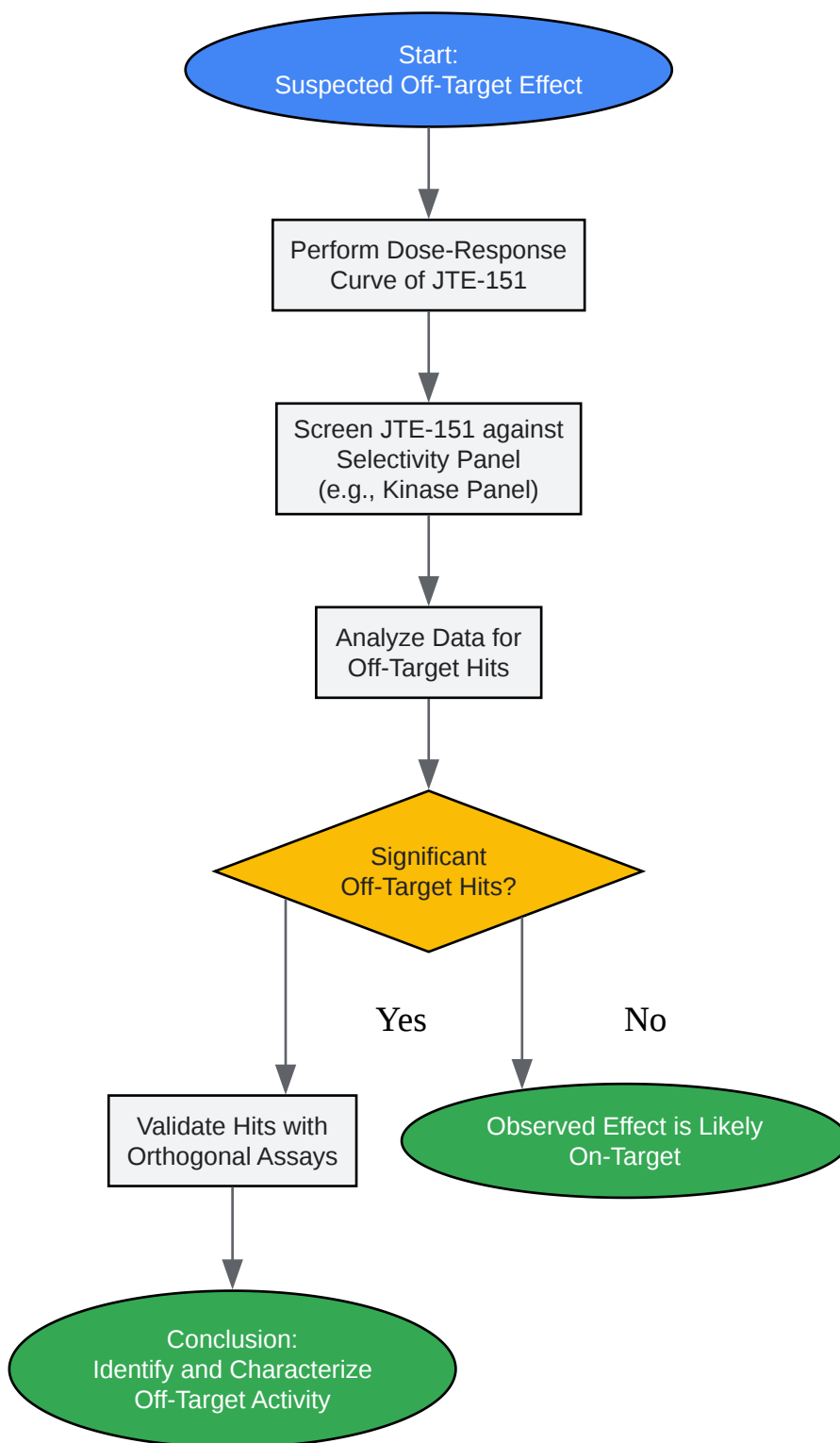
- Objective: To assess the effect of **JTE-151** on the differentiation of naive CD4⁺ T cells into Th17 cells.
- Methodology:
 - Naive CD4⁺ T cells are isolated from mouse spleens.
 - The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines (e.g., IL-6, TGF- β , IL-23).
 - The cells are treated with different concentrations of **JTE-151** or a vehicle control.
 - After several days of culture, the cells are re-stimulated and then stained for intracellular IL-17A.
 - The percentage of IL-17A-positive cells is determined by flow cytometry.
 - The IC₅₀ value is calculated as the concentration of **JTE-151** that results in a 50% inhibition of Th17 cell differentiation.

Mandatory Visualizations



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Caption: RORγ signaling pathway and the inhibitory action of **JTE-151**.



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